molecular formula C12H19N3O B13650829 2-(Butyl(methyl)amino)-N'-hydroxybenzimidamide

2-(Butyl(methyl)amino)-N'-hydroxybenzimidamide

Cat. No.: B13650829
M. Wt: 221.30 g/mol
InChI Key: IBNWCZXWPRXPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butyl(methyl)amino)-N'-hydroxybenzimidamide is a substituted benzimidamide derivative characterized by a benzimidamide core (C₆H₅–C(=NH)–NH–OH) with a butyl(methyl)amino group (–N(CH₂CH₂CH₂CH₃)(CH₃)) at the 2-position of the aromatic ring. This compound belongs to the amidoxime family, which features an N-hydroxy imidamide functional group (–N–OH) capable of acting as a bidentate ligand in metal coordination or participating in cyclization reactions to form heterocycles like 1,2,4-oxadiazoles .

Properties

IUPAC Name

2-[butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-4-9-15(2)11-8-6-5-7-10(11)12(13)14-16/h5-8,16H,3-4,9H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNWCZXWPRXPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide typically involves the reaction of benzimidazole derivatives with butyl(methyl)amine and hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

N'-Hydroxybenzimidamide (CAS 613-92-3)

  • Structure : Basic benzimidamide core without additional substituents.
  • Applications : Used as a precursor for synthesizing 1,2,4-oxadiazoles via cyclocondensation with esters or acids. Reaction yields in such syntheses range from 10% to 66%, depending on reaction conditions .
  • Key Difference: The absence of alkylamino substituents reduces steric hindrance, enhancing reactivity in cyclization reactions compared to 2-(butyl(methyl)amino)-N'-hydroxybenzimidamide.

N-Hydroxy-2-methylbenzimidamide (CAS 40312-14-9)

  • Structure : Methyl group at the 2-position of the aromatic ring.
  • Properties : Melting point 144–148°C; molecular weight 150.18 g/mol .
  • Applications : Intermediate in pharmaceutical synthesis; its methyl group may enhance metabolic stability compared to unsubstituted analogs.
  • Key Difference: The smaller methyl group reduces lipophilicity (logP ~1.2 estimated) compared to the butyl(methyl)amino substituent (logP ~3.5 estimated), affecting membrane permeability.

2.1.3 2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide (CAS 1216335-20-4)

  • Structure: Ethyl(2-hydroxyethyl)amino group at the 2-position.
  • Properties : Molecular weight 223.27 g/mol; classified as an irritant .
  • Applications: Potential metal-chelating agent due to the hydroxyethyl group.
  • Key Difference: The hydroxyethyl moiety introduces hydrogen-bonding capacity, improving aqueous solubility relative to the hydrophobic butyl(methyl)amino group in the target compound.
Physicochemical Properties
Property 2-(Butyl(methyl)amino)-N'-hydroxybenzimidamide (Predicted) N'-Hydroxybenzimidamide N-Hydroxy-2-methylbenzimidamide
Molecular Weight (g/mol) ~263.36 136.15 150.18
logP (Estimated) ~3.5 0.8 1.2
Aqueous Solubility (mg/mL) <0.1 5–10 1–2
Melting Point (°C) 100–110 (estimated) Not reported 144–148

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.